

Application of Taxine B in Forensic Toxicology

Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Taxine B

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Introduction

Taxine B is one of the major toxic pseudo-alkaloids found in the yew plant (*Taxus* sp.). Ingestion of yew leaves, whether accidental or intentional, can lead to severe poisoning and death. The cardiotoxic effects are primarily attributed to taxine alkaloids, which interfere with the sodium and calcium channels of myocardial cells.^[1] Forensic toxicology plays a crucial role in identifying and quantifying **taxine B** in biological specimens to confirm yew poisoning as the cause of death. This document provides detailed application notes and protocols for the analysis of **taxine B** in forensic toxicology.

Analytical Methods for Taxine B Detection

The primary analytical technique for the sensitive and specific detection and quantification of **taxine B** in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).^{[2][3]} This method offers high specificity and sensitivity, which are critical for forensic investigations where sample volumes may be limited and analyte concentrations can be low. Other methods like gas chromatography-mass spectrometry (GC-MS) have been used for the detection of 3,5-dimethoxyphenol (3,5-DMP), a marker of yew ingestion.^[4]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated LC-MS/MS method for the determination of **taxine B** in blood samples.^{[2][3]}

| Parameter | Value | Unit |
|-------------------------------|-----------|------|
| Linearity Range | 0.1 - 500 | ng/g |
| Limit of Detection (LOD) | 0.4 | ng/g |
| Limit of Quantification (LOQ) | 2 | ng/g |
| Recovery (SPE) | 86 | % |

In several fatal cases of yew poisoning, postmortem blood concentrations of **taxine B** have been determined.

| Case Type | Taxine B Concentration | Unit |
|----------------------------------------|------------------------|-------|
| Fatal Human Case 1 | 105 | ng/g |
| Fatal Human Case 2 | 168 | ng/g |
| Fatal Equine Case 1 | 174 | ng/g |
| Fatal Equine Case 2 | 212 | ng/g |
| Fatal Human Case (Perimortem Serum) | 80.9 | µg/mL |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the extraction of **taxine B** from biological samples such as blood, urine, and gastric content.^{[2][3][5][6]}

Materials:

- Biological sample (e.g., 1 g of blood)

- Internal Standard (IS) solution (e.g., Docetaxel)
- Phosphate buffer (pH 6.0)
- Methanol
- Dichloromethane
- Isopropanol
- Ammonia solution (25%)
- SPE cartridges (e.g., RP-18)

Procedure:

- To 1 g of the biological sample, add the internal standard.
- Add 4 mL of phosphate buffer (pH 6.0) and homogenize.
- Centrifuge the sample at 3500 rpm for 10 minutes.
- Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of distilled water.
- Apply the supernatant from the centrifuged sample to the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of distilled water, followed by 1 mL of a 40:60 (v/v) methanol/water mixture.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 4 mL of a 98:2 (v/v) mixture of dichloromethane/isopropanol containing 2% ammonia.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of **taxine B**.[\[2\]](#)[\[3\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: Reversed-phase C18 (RP-18) or RP-8 column[\[2\]](#)[\[6\]](#)
- Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
- Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in methanol
- Gradient: A suitable gradient to separate **taxine B** from other matrix components.
- Flow Rate: 0.2 - 0.4 mL/min
- Injection Volume: 10 - 20 μ L

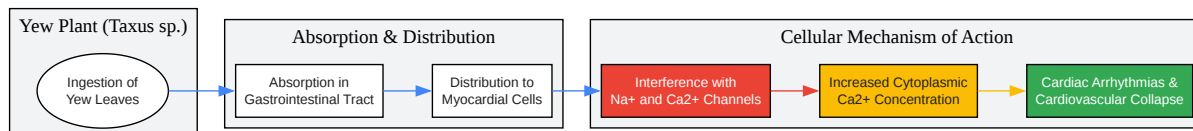
Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z): 584.2 $[M+H]^+$ for both **taxine B** and **isotaxine B**[\[2\]](#)[\[3\]](#)
- Product Ions (m/z): 194.3 and 107.1[\[2\]](#)[\[3\]](#)
- Internal Standard (Docetaxel) MRM transition: As per instrument optimization.

Visualizations

Taxine B Toxicological Mechanism

The following diagram illustrates the mechanism of **taxine B** cardiotoxicity.

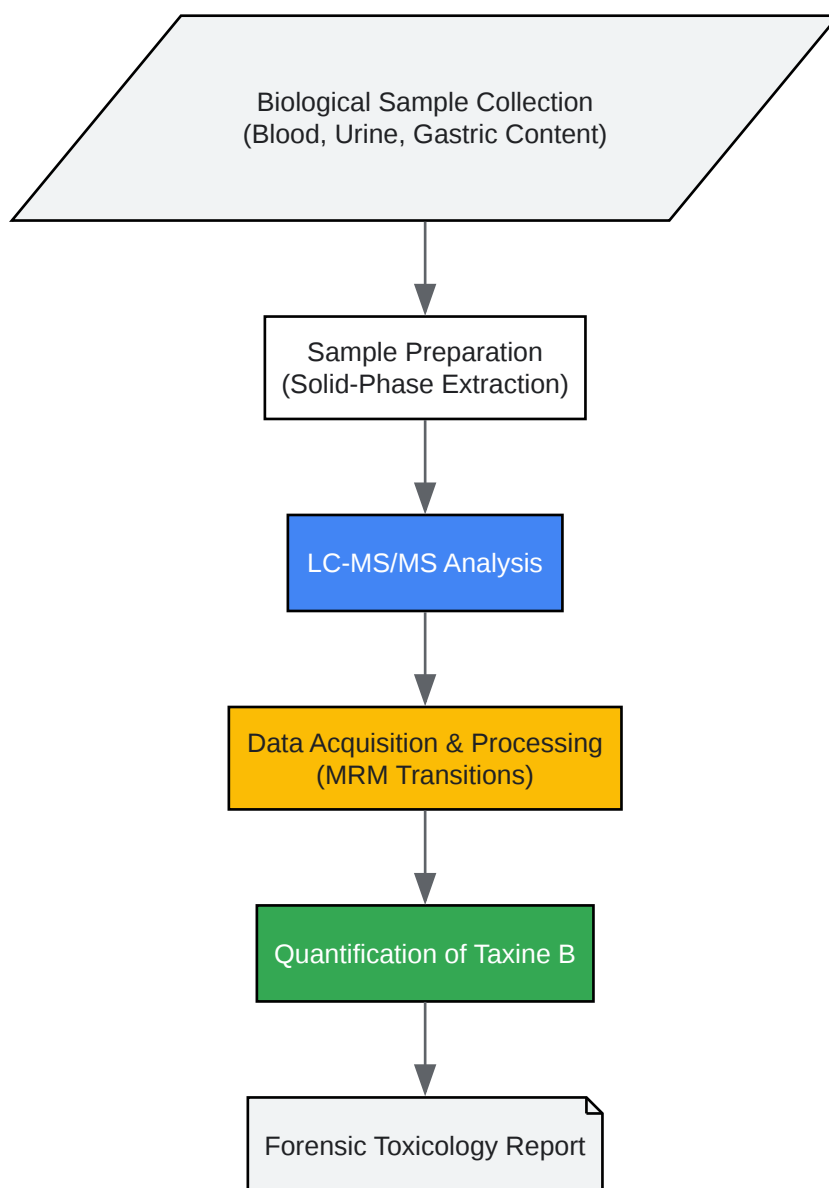


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Caption: Logical workflow of **Taxine B**'s cardiotoxic effects.

Forensic Analysis Workflow for Taxine B

The diagram below outlines the general workflow for the forensic analysis of **taxine B** in biological samples.



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Caption: Experimental workflow for **Taxine B** forensic analysis.

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